2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid
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Overview
Description
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents in the presence of catalysts to achieve the desired substitution . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation techniques, such as those involving difluorocarbene reagents, has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-2,3,3-trifluoropropanoic acid: Similar in structure but with different fluorination patterns.
2-(Difluoromethyl)-2,3,3-difluoropropanoic acid: Lacks one fluorine atom compared to the target compound.
2-(Difluoromethyl)-2,3,3-tetrafluoropropanoic acid: Contains an additional fluorine atom.
Uniqueness
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased stability, reactivity, and potential for diverse applications .
Properties
CAS No. |
917951-60-1 |
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Molecular Formula |
C4H3F5O2 |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2-(difluoromethyl)-2,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-1(6)4(9,2(7)8)3(10)11/h1-2H,(H,10,11) |
InChI Key |
PBPPVCSRXYDNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(C(=O)O)F)(F)F |
Origin of Product |
United States |
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